1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)-

Catalog No.
S13288034
CAS No.
83726-81-2
M.F
C11H15N5S
M. Wt
249.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl...

CAS Number

83726-81-2

Product Name

1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)-

IUPAC Name

N',N'-dimethyl-N-[4-(1,3-thiazol-2-yl)pyrimidin-2-yl]ethane-1,2-diamine

Molecular Formula

C11H15N5S

Molecular Weight

249.34 g/mol

InChI

InChI=1S/C11H15N5S/c1-16(2)7-5-14-11-13-4-3-9(15-11)10-12-6-8-17-10/h3-4,6,8H,5,7H2,1-2H3,(H,13,14,15)

InChI Key

OGULKBKBRJVWDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC=CC(=N1)C2=NC=CS2

1,2-Ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)- is a complex organic compound characterized by its unique structure and functional groups. The compound features a central 1,2-ethanediamine backbone, which is a diamine consisting of two amine groups attached to a two-carbon ethane chain. The N,N-dimethyl substitution indicates that two methyl groups are attached to the nitrogen atoms of the amine groups. Additionally, the compound contains a thiazole and pyrimidine moiety, contributing to its biological activity and chemical properties.

The molecular formula for this compound is C₈H₁₀N₄S, with a molecular weight of approximately 194.26 g/mol. Its structural complexity allows it to participate in various

1,2-Ethanediamine derivatives often undergo reactions typical of amines, including:

  • Alkylation: The nitrogen atoms can be alkylated further, leading to more complex derivatives.
  • Acylation: Reaction with acyl chlorides can yield amides.
  • Formation of Salts: The basic nature of the amines allows for salt formation with acids.

The presence of the thiazole and pyrimidine rings may also facilitate specific reactions such as nucleophilic substitutions or cyclization reactions under certain conditions.

Compounds containing thiazole and pyrimidine structures are known for their diverse biological activities, including:

  • Antimicrobial Properties: Many thiazole derivatives exhibit significant antibacterial and antifungal effects.
  • Anticancer Activity: Pyrimidine derivatives have been studied for their potential in cancer therapy due to their ability to inhibit cell proliferation.
  • Enzyme Inhibition: Compounds like 1,2-ethanediamine derivatives can act as enzyme inhibitors, affecting metabolic pathways in various organisms.

The specific biological activity of 1,2-ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)- would need to be evaluated through empirical studies.

The synthesis of 1,2-ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)- can be achieved through several methods:

  • Direct Alkylation:
    • Starting from 1,2-ethanediamine, the compound can be synthesized by reacting it with appropriate alkylating agents (e.g., methyl iodide) under basic conditions to introduce the dimethyl groups.
  • Cyclization Reactions:
    • The incorporation of the thiazole and pyrimidine rings may involve cyclization reactions using precursors like thioamides or pyrimidines that can react with the amine functionalities.
  • Multi-step Synthesis:
    • A more complex synthetic route may involve multiple steps where intermediates are formed and subsequently converted into the desired product through selective reactions.

1,2-Ethanediamine derivatives are utilized in various fields:

  • Pharmaceuticals: As intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activities.
  • Agriculture: Potential use in agrochemicals for pest control or as growth regulators.
  • Material Science: In the development of polymers or as cross-linking agents in resins.

Interaction studies involving 1,2-ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)- could focus on:

  • Protein Binding: Investigating how this compound interacts with proteins or enzymes in biological systems.
  • Receptor Binding Assays: Evaluating its affinity for specific biological receptors may reveal therapeutic potentials.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo could provide insights into its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 1,2-ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)-. Here are some notable examples:

Compound NameStructureKey Features
1,2-EthanediamineStructureSimple diamine without additional functional groups
N,N-DimethylthiazoleStructureContains a thiazole ring but lacks the pyrimidine structure
PyrimidinamineStructureFeatures a pyrimidine ring but does not contain thiazole or ethylene diamine functionalities

Uniqueness:
The uniqueness of 1,2-ethanediamine, N,N-dimethyl-N'-(4-(2-thiazolyl)-2-pyrimidinyl)- lies in its combination of both thiazole and pyrimidine rings along with the dimethylated ethylene diamine backbone. This combination potentially enhances its biological activity compared to simpler analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

249.10481667 g/mol

Monoisotopic Mass

249.10481667 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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